molecular formula C11H12O5 B12099459 Methyl 2-formyl-4,6-dimethoxybenzoate

Methyl 2-formyl-4,6-dimethoxybenzoate

Cat. No.: B12099459
M. Wt: 224.21 g/mol
InChI Key: PTIGLYXTHFLNMU-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4,6-dimethoxybenzoate is an organic compound with the molecular formula C11H12O5. It is a derivative of benzoic acid and features both formyl and methoxy functional groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Methyl 2-formyl-4,6-dimethoxybenzoate can be synthesized through a multi-step reaction process. One common method involves the use of N-Bromosuccinimide and 2,2’-azobis(isobutyronitrile) in benzene at 85°C, followed by a reaction with potassium carbonate in acetone under reflux conditions . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-formyl-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-formyl-4,6-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-formyl-4,6-dimethoxybenzoate exerts its effects depends on its specific application. In chemical reactions, the formyl and methoxy groups play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as enzyme binding sites in biological studies or reaction intermediates in synthetic chemistry.

Comparison with Similar Compounds

Methyl 2-formyl-4,6-dimethoxybenzoate can be compared with similar compounds such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of functional group positioning in organic chemistry.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-formyl-4,6-dimethoxybenzoate

InChI

InChI=1S/C11H12O5/c1-14-8-4-7(6-12)10(11(13)16-3)9(5-8)15-2/h4-6H,1-3H3

InChI Key

PTIGLYXTHFLNMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)C=O

Origin of Product

United States

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